2,2-Dibenzyl-1,3-dithiolane
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Overview
Description
2,2-Dibenzyl-1,3-dithiolane is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The dibenzyl substitution at the 2-position adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyl-1,3-dithiolane can be synthesized through the reaction of benzyl chloride with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibenzyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted dithiolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dibenzyl-1,3-dithiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dibenzyl-1,3-dithiolane involves its interaction with various molecular targets. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the dibenzyl substitution, making it less versatile in certain applications.
1,3-Dithiane: Contains an additional carbon atom in the ring, which alters its chemical properties and reactivity.
2,2-Dimethyl-1,3-dithiolane: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness: The dibenzyl substitution in 2,2-dibenzyl-1,3-dithiolane imparts unique steric and electronic properties, enhancing its reactivity and making it suitable for specific applications in synthesis and catalysis .
Properties
CAS No. |
76312-47-5 |
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Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,2-dibenzyl-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
OMKHHIQGKVVHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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